molecular formula C17H26ClNO5 B4039353 N-butan-2-yl-4-(2-chloro-4-methylphenoxy)butan-1-amine;oxalic acid

N-butan-2-yl-4-(2-chloro-4-methylphenoxy)butan-1-amine;oxalic acid

Cat. No.: B4039353
M. Wt: 359.8 g/mol
InChI Key: CAGCWOLGVSWBBB-UHFFFAOYSA-N
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Description

N-butan-2-yl-4-(2-chloro-4-methylphenoxy)butan-1-amine; oxalic acid is a complex organic compound that has garnered interest in various scientific fields. This compound is characterized by its unique structure, which includes a butyl group, a chloromethylphenoxy group, and an amine group, combined with oxalic acid. Its distinct chemical properties make it a valuable subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butan-2-yl-4-(2-chloro-4-methylphenoxy)butan-1-amine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-chloro-4-methylphenol with butyl bromide in the presence of a base to form the butyl ether. This intermediate is then reacted with butan-1-amine under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process. Industrial methods focus on maximizing yield while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N-butan-2-yl-4-(2-chloro-4-methylphenoxy)butan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

N-butan-2-yl-4-(2-chloro-4-methylphenoxy)butan-1-amine has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-butan-2-yl-4-(2-chloro-4-methylphenoxy)butan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with various biomolecules, influencing their structure and function. The chloromethylphenoxy group may interact with hydrophobic regions of proteins, affecting their activity. These interactions can modulate biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(butan-2-yl)-2-chloro-4-methylbenzamide
  • 2-Chloro-4-methyl-N-(1-methylpropyl)benzamide

Uniqueness

N-butan-2-yl-4-(2-chloro-4-methylphenoxy)butan-1-amine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.

Properties

IUPAC Name

N-butan-2-yl-4-(2-chloro-4-methylphenoxy)butan-1-amine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24ClNO.C2H2O4/c1-4-13(3)17-9-5-6-10-18-15-8-7-12(2)11-14(15)16;3-1(4)2(5)6/h7-8,11,13,17H,4-6,9-10H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAGCWOLGVSWBBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCCCCOC1=C(C=C(C=C1)C)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-butan-2-yl-4-(2-chloro-4-methylphenoxy)butan-1-amine;oxalic acid
Reactant of Route 2
N-butan-2-yl-4-(2-chloro-4-methylphenoxy)butan-1-amine;oxalic acid
Reactant of Route 3
N-butan-2-yl-4-(2-chloro-4-methylphenoxy)butan-1-amine;oxalic acid
Reactant of Route 4
N-butan-2-yl-4-(2-chloro-4-methylphenoxy)butan-1-amine;oxalic acid
Reactant of Route 5
N-butan-2-yl-4-(2-chloro-4-methylphenoxy)butan-1-amine;oxalic acid
Reactant of Route 6
N-butan-2-yl-4-(2-chloro-4-methylphenoxy)butan-1-amine;oxalic acid

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